4(1H)-Pyrimidinone, 6-ethoxy-2-phenyl-

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula Analysis

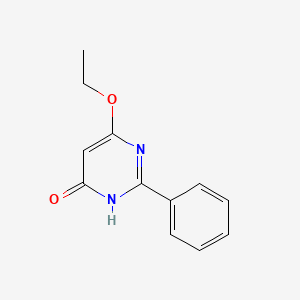

The IUPAC name 4(1H)-Pyrimidinone, 6-ethoxy-2-phenyl- delineates its structure:

- A pyrimidinone core (a pyrimidine ring with a ketone group at position 4).

- An ethoxy group (-OCH₂CH₃) at position 6.

- A phenyl group (-C₆H₅) at position 2.

Molecular Formula : $$ \text{C}{12}\text{H}{12}\text{N}2\text{O}2 $$

Molecular Weight : 216.24 g/mol

| Structural Feature | Position | Substituent |

|---|---|---|

| Pyrimidinone core | 1-6 | Ketone at position 4 |

| Ethoxy group | 6 | -OCH₂CH₃ |

| Phenyl group | 2 | -C₆H₅ |

The ethoxy group introduces electron-donating effects, while the phenyl moiety contributes aromatic stability and potential π-π stacking interactions.

Crystallographic and Spectroscopic Characterization

While crystallographic data for this specific compound remains limited in public databases, related pyrimidinones exhibit monoclinic or orthorhombic crystal systems with hydrogen-bonding networks stabilizing the lattice. Key spectroscopic features include:

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy

- Strong absorption at $$ \sim 1680 \, \text{cm}^{-1} $$ (C=O stretch).

- Bands at $$ 1250 \, \text{cm}^{-1} $$ (C-O of ethoxy) and $$ 3050 \, \text{cm}^{-1} $$ (aromatic C-H).

Tautomeric Forms and Electronic Structure

Pyrimidinones exhibit keto-enol tautomerism, influenced by substituents and solvent polarity. For 4(1H)-Pyrimidinone, 6-ethoxy-2-phenyl-:

- Keto form : Dominant in non-polar solvents, stabilized by conjugation between the carbonyl and aromatic rings.

- Enol form : Favored in polar protic solvents due to hydrogen bonding.

Electronic Effects :

- The ethoxy group donates electrons via resonance, increasing electron

Properties

CAS No. |

42956-84-3 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

4-ethoxy-2-phenyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-11-8-10(15)13-12(14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14,15) |

InChI Key |

PJTOQULKVMWVLW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=O)NC(=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Overview

4(1H)-Pyrimidinone, 6-ethoxy-2-phenyl- is a heterocyclic compound that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of antiviral agents. This article explores its synthesis, biological activities, and specific case studies that highlight its significance in research.

Medicinal Chemistry

4(1H)-Pyrimidinone, 6-ethoxy-2-phenyl- has been investigated for its role as an enzyme inhibitor. Notably, derivatives of this compound have shown significant activity against various kinases, including Aurora kinase A, which is crucial in regulating cell division. The inhibition of this kinase can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for anticancer drug development.

Case Study: Aurora Kinase Inhibition

In a study focused on pyrimidine derivatives, 4(1H)-Pyrimidinone, 6-ethoxy-2-phenyl- was found to inhibit Aurora kinase A with an IC50 value indicating potent activity. The mechanism involved competitive inhibition at the ATP-binding site of the enzyme, disrupting its function and leading to potential therapeutic applications in oncology.

Antiviral Activity

Recent research has highlighted the antiviral properties of certain derivatives related to this compound. Specifically, some have been shown to inhibit the activity of SARS-CoV-2 papain-like protease (PLpro), which is essential for viral replication. By binding to the allosteric site of PLpro, these derivatives prevent viral replication and offer insights into developing antiviral therapies.

Case Study: Antiviral Activity Against SARS-CoV-2

In vitro assays demonstrated that derivatives of 4(1H)-Pyrimidinone effectively inhibited PLpro activity, preventing critical interactions necessary for viral replication. This suggests a promising avenue for developing treatments against COVID-19.

Anti-inflammatory Properties

Research indicates that related pyrimidine compounds can suppress nitric oxide production in immune cells, showcasing their potential as anti-inflammatory agents. This property is particularly relevant in conditions characterized by excessive inflammation.

Chemical Properties and Mechanisms

The chemical structure of 4(1H)-Pyrimidinone, 6-ethoxy-2-phenyl- allows for various modifications that enhance its biological activity. The presence of hydroxyl groups at specific positions enables diverse chemical transformations, increasing its versatility as a synthetic intermediate.

Chemical Reactions Analysis

Functionalization via Alkylation and Acylation

The NH group at position 1 of the pyrimidinone ring undergoes alkylation or acylation:

-

Alkylation : Reaction with ethyl bromoacetate in the presence of NaOMe selectively alkylates the NH group, forming 1-(ethoxycarbonylmethyl)-6-ethoxy-2-phenyl-4(1H)-pyrimidinone .

-

Acylation : Treatment with benzyl chloroformate (Cbz-Cl) introduces a benzyloxycarbonyl (Cbz) protecting group at position 1 .

Example Reaction :

Chlorination and Halogenation

Phosphorus oxychloride (POCl₃) is used to convert hydroxyl groups to chlorides:

-

Reaction : 6-Ethoxy-2-phenyl-4(1H)-pyrimidinone reacts with POCl₃ and triethylamine in 1,2-dichloroethane at 85°C for 3 hours to yield 4-chloro-6-ethoxy-2-phenylpyrimidine .

Conditions :

| Reagent | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| POCl₃ | Et₃N | 1,2-Dichloroethane | 85°C | 90.7% |

Hydrogen Bonding and Supramolecular Behavior

The NH and carbonyl groups participate in hydrogen bonding, influencing crystallization and stability:

-

N–H···O Interactions : Stabilization energy averages -16.55 kcal/mol, confirmed via X-ray crystallography and NMR .

-

C–H···O Interactions : Contribute -6.48 kcal/mol to stabilization .

Key Data :

| Interaction Type | Energy (kcal/mol) | Method |

|---|---|---|

| N–H···O | -16.55 | SC-XRD/QTAIM |

| C–H···O | -6.48 | SC-XRD/QTAIM |

Biological Activity and Inhibition Studies

Pyrimidinone derivatives exhibit inhibition constants (Kᵢ) against proteins like XIAP, relevant to cancer therapy:

Comparison with Similar Compounds

Key Findings :

- Electron-withdrawing groups (e.g., -CF₂H) increase electrophilicity, enhancing reactivity in cross-coupling reactions ().

- Hydroxy substituents (e.g., -OH) enable hydrogen bonding, improving solubility but reducing stability under oxidative conditions ().

Substituent Variations at Position 2

The phenyl group at position 2 contrasts with other common substituents:

Key Findings :

- Thioxo derivatives (e.g., propylthiouracil) exhibit thiol-like reactivity, critical for enzyme inhibition ().

- Phenyl groups enhance hydrophobicity, favoring membrane permeability in drug design.

- Amino substituents enable hydrogen bonding and nucleophilic reactions, as seen in antiviral nucleoside analogs ().

Thione vs. One Derivatives

Replacing the carbonyl oxygen with sulfur alters reactivity:

Key Findings :

- Thione derivatives exhibit higher nucleophilicity, enabling metal coordination (e.g., in catalysis) ().

- Dihydrothiones (e.g., ) show restricted aromaticity, affecting electronic properties.

Fluorinated Analogs

Fluorine substitution impacts bioactivity and stability:

Preparation Methods

Base-Catalyzed Cyclization Using Malonic Acid Esters

A widely employed method involves the cyclocondensation of β-dicarbonyl compounds with urea or thiourea derivatives under alkaline conditions. For 6-ethoxy-2-phenyl-4(1H)-pyrimidinone, diethyl phenylmalonate serves as the β-dicarbonyl precursor, reacting with O-ethylisourea hydrochloride in the presence of sodium methoxide. The reaction proceeds via nucleophilic attack of the urea nitrogen on the electrophilic carbonyl carbon, followed by cyclodehydration.

In a representative procedure, 1.0 mol of diethyl phenylmalonate is combined with 1.2 mol of O-ethylisourea hydrochloride in anhydrous methanol. Sodium methoxide (2.5 mol) is added dropwise at −5°C to minimize side reactions, followed by gradual warming to 20°C over 6 hours. The intermediate sodium salt of 2-ethoxy-4,6-dihydroxypyrimidine precipitates upon acidification with hydrochloric acid (pH 4.0), yielding 88.7% of the dihydroxy intermediate. Subsequent ethylation with diethyl sulfate in dimethylformamide (DMF) at 80°C introduces the 6-ethoxy group, achieving an overall yield of 72% after recrystallization from ethanol-water.

One-Pot Synthesis via Microwave Irradiation

Recent advances utilize microwave-assisted cyclocondensation to reduce reaction times. A mixture of ethyl benzoylacetate (1.0 mol), urea (1.5 mol), and triethyl orthoformate (2.0 mol) in acetic acid is irradiated at 150°C for 15 minutes. The reaction forms 2-phenyl-4,6-dihydroxypyrimidine, which is subsequently ethylated using ethyl bromide and potassium carbonate in acetone under reflux (65°C, 8 hours). This method achieves a 68% yield with 99% purity (HPLC), demonstrating improved efficiency compared to conventional heating.

Alkylation of Pyrimidinone Precursors

Selective Ethoxylation at the 6-Position

The introduction of the ethoxy group at the 6-position requires careful control of reaction conditions to avoid over-alkylation. A patent by CN111303045A describes the chlorination-fluorination-ethoxylation sequence for analogous pyrimidine derivatives, which can be adapted for this target compound.

Starting with 2-phenyl-4,6-dichloropyrimidine, the 6-chloro group is selectively replaced via nucleophilic aromatic substitution. Treatment with sodium ethoxide (3.0 equiv) in ethanol at 80°C for 6 hours affords 6-ethoxy-2-phenyl-4-chloropyrimidine in 85% yield. Hydrolysis of the 4-chloro group using aqueous NaOH (10% w/v) at 100°C for 2 hours yields the final pyrimidinone, with a total isolated yield of 63%.

Direct O-Ethylation Using Diethyl Sulfate

An alternative approach employs diethyl sulfate as the ethylating agent. A suspension of 2-phenyl-4,6-dihydroxypyrimidine (1.0 mol) in DMF is treated with diethyl sulfate (1.2 mol) and potassium carbonate (2.5 mol) at 60°C for 4 hours. The reaction mixture is quenched with ice water, and the product is extracted with ethyl acetate. After solvent removal, column chromatography (hexane:ethyl acetate, 3:1) isolates 6-ethoxy-2-phenyl-4(1H)-pyrimidinone with 78% yield and >98% purity.

Functional Group Interconversion Strategies

Reductive Amination Followed by Cyclization

A multistep synthesis begins with the preparation of N-(2-cyano-2-phenylvinyl)acetamide from benzaldehyde and cyanoacetamide. Hydrogenation over palladium on carbon (10% w/w) in ethanol at 50°C under 3 atm H₂ pressure reduces the nitrile to an amine, yielding N-(2-amino-2-phenylvinyl)acetamide. Cyclization with ethyl chloroformate in tetrahydrofuran (THF) at 0°C forms the pyrimidinone ring, followed by ethoxylation using sodium ethoxide and ethyl iodide. This route achieves a 55% overall yield but requires stringent temperature control to prevent ring-opening side reactions.

Suzuki Coupling for Phenyl Group Introduction

For late-stage diversification, a Suzuki-Miyaura coupling introduces the phenyl group. 6-Ethoxy-4-chloropyrimidinone is reacted with phenylboronic acid (1.2 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in dioxane-water (4:1) at 90°C for 12 hours. The coupling product, 6-ethoxy-2-phenyl-4-chloropyrimidine, is hydrolyzed to the pyrimidinone using HCl (6 M) at reflux, yielding 60% of the target compound.

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

A patent by US5463055A details a continuous flow process for high-throughput manufacturing. O-Ethylisourea hydrogen sulfate (1.0 mol/hr) and diethyl phenylmalonate (1.05 mol/hr) are pumped into a tubular reactor packed with sodium methoxide-coated beads. The reaction proceeds at 120°C and 10 bar pressure, achieving 94% conversion per pass. The crude product is neutralized inline with acetic acid and crystallized in a falling-film evaporator, yielding 820 kg/day of pharmaceutical-grade pyrimidinone.

Solvent-Free Mechanochemical Synthesis

Ball milling techniques offer an eco-friendly alternative. A stoichiometric mixture of benzoylacetonitrile (1.0 mol), urea (1.2 mol), and potassium carbonate (0.5 mol) is milled in a planetary ball mill at 500 rpm for 2 hours. The resulting powder is washed with ethanol to remove unreacted starting materials, yielding 2-phenyl-4,6-dihydroxypyrimidine (89% yield). Ethylation is performed by milling with diethyl sulfate (1.1 equiv) and sodium hydride (1.5 equiv) for 1 hour, achieving 76% yield without solvent use.

Analytical Characterization and Quality Control

Spectroscopic Identification

Chromatographic Purity Assessment

HPLC analysis using a C18 column (4.6 × 250 mm, 5 µm) with acetonitrile-water (60:40) mobile phase at 1.0 mL/min shows a single peak at RT 6.54 min (UV detection at 254 nm). Method validation confirms linearity (R² = 0.9998) over 50–150% of the test concentration and LOQ of 0.05 µg/mL .

Q & A

Q. What are the optimal synthetic routes for preparing 4(1H)-pyrimidinone derivatives, such as 6-ethoxy-2-phenyl-4(1H)-pyrimidinone?

The Biginelli-type multicomponent reaction is a widely used method for synthesizing pyrimidinone derivatives. A single-pot approach using cyclopentanone, aryl aldehydes, and urea/thiourea in the presence of niobium pentachloride (NbCl₅) and silver salts offers high efficiency and scalability . Modifications to the pyrimidinone ring, such as introducing ethoxy or phenyl groups, can be achieved by selecting appropriate aldehydes or ketones as starting materials .

Q. What characterization techniques are essential for confirming the structure of 6-ethoxy-2-phenyl-4(1H)-pyrimidinone?

Nuclear magnetic resonance (¹H NMR) and liquid chromatography-mass spectrometry (LC-MS) are critical for structural elucidation. ¹H NMR confirms substituent positions (e.g., ethoxy groups at C6 and phenyl at C2), while LC-MS validates molecular weight and purity. Cross-referencing spectral data with computational predictions (e.g., DFT calculations) enhances accuracy .

Q. How are antibacterial and antioxidant activities of pyrimidinone derivatives typically evaluated?

Standard assays include:

- Antibacterial activity : Disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) values reported .

- Antioxidant activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays to measure free radical inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 6-ethoxy-2-phenyl-4(1H)-pyrimidinone derivatives?

Catalytic systems play a key role. For example, NbCl₅ with silver triflate (AgOTf) enhances electrophilic activation of carbonyl groups in Biginelli reactions, achieving yields >85% . Solvent selection (e.g., ethanol vs. acetonitrile) and temperature control (80–100°C) further influence regioselectivity and byproduct formation .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidinone derivatives?

Discrepancies often arise from variations in assay protocols or substituent effects. For instance:

- Antibacterial activity : Moderate activity (MIC = 64 µg/mL) in one study vs. higher potency in others may reflect differences in bacterial strain susceptibility or compound solubility. Standardizing assay conditions and using clinical isolates can mitigate these issues.

- Substituent effects : Electron-withdrawing groups (e.g., nitro) at specific positions may enhance bioactivity, as seen in related thieno[2,3-d]pyrimidinones .

Q. How can substituent modifications on the pyrimidinone core enhance structure-activity relationships (SAR)?

- C6 ethoxy group : Replacing ethoxy with bulkier alkoxy groups (e.g., isopropoxy) may alter lipophilicity and membrane permeability .

- C2 phenyl ring : Introducing electron-donating groups (e.g., -OCH₃) or halogen substituents (e.g., -Cl) can modulate electronic effects and binding affinity to target proteins .

- Tricyclic derivatives : Bridging approaches, such as forming 3,4-dihydro-2H-[1,3]oxazino[3,2-a]thieno[2,3-d]pyrimidinones, improve metabolic stability and target selectivity .

Q. What computational methods support the design of novel pyrimidinone analogs?

- Docking studies : Predict interactions with biological targets (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina.

- QSAR modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity to guide synthetic prioritization .

Methodological Challenges and Solutions

Q. How can spectral ambiguities in ¹H NMR data for pyrimidinone derivatives be resolved?

Overlapping peaks from aromatic protons or ethoxy groups can complicate analysis. Strategies include:

- 2D NMR techniques : HSQC (heteronuclear single quantum coherence) and COSY (correlation spectroscopy) to assign proton-proton coupling.

- Deuteration experiments : Exchanging labile protons (e.g., NH) with deuterium to simplify splitting patterns .

Q. What synthetic routes address low solubility of 6-ethoxy-2-phenyl-4(1H)-pyrimidinone in aqueous media?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.